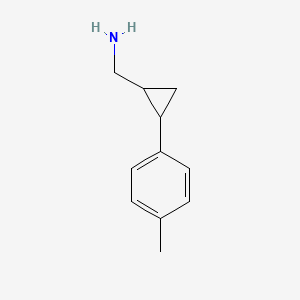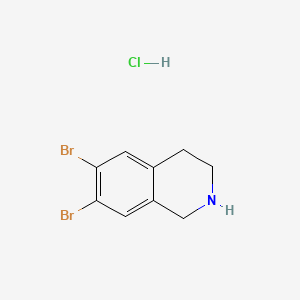
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9Br2N·HCl. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the isoquinoline ring, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters are carefully controlled to minimize impurities and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dibromo compound to mono-bromo or de-brominated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and neuroprotective activities.
Industry: The compound is utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. In contrast, compounds like 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride have methoxy groups that impart different electronic properties and reactivity patterns . The brominated compound is particularly valuable in medicinal chemistry for its enhanced binding affinity to biological targets .
Eigenschaften
Molekularformel |
C9H10Br2ClN |
|---|---|
Molekulargewicht |
327.44 g/mol |
IUPAC-Name |
6,7-dibromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9Br2N.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h3-4,12H,1-2,5H2;1H |
InChI-Schlüssel |
IWPBBJRNABLFKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CC(=C(C=C21)Br)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


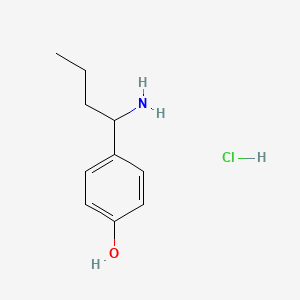
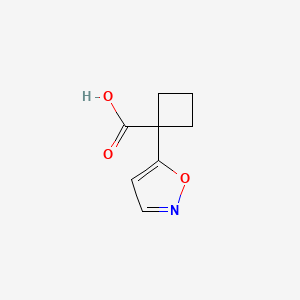

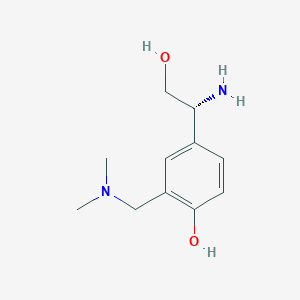
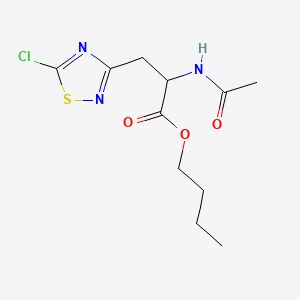
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
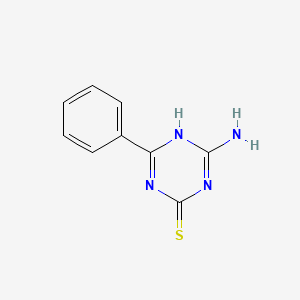
![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)

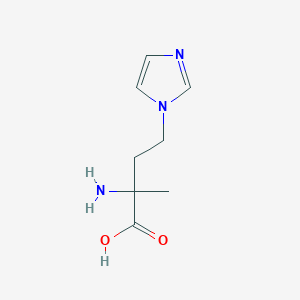
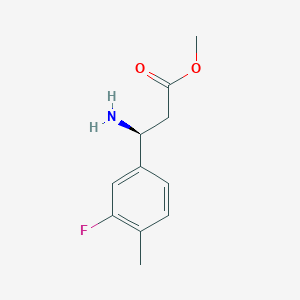
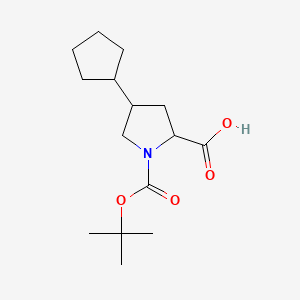
aminehydrochloride](/img/structure/B13545525.png)
